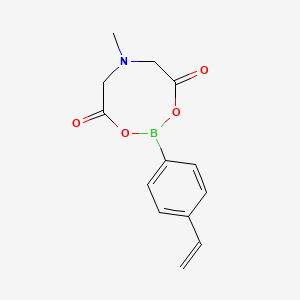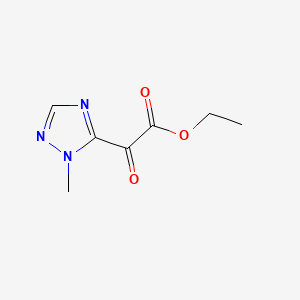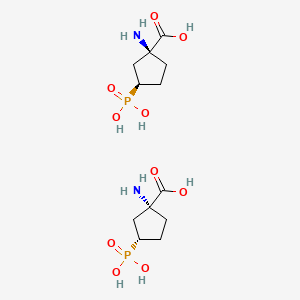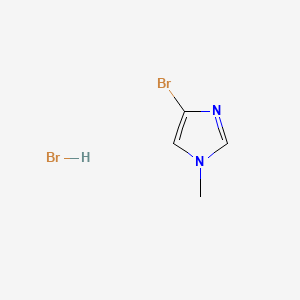
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H8F2INO2 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C11H8F2INO2 . The indole molecule has seven positions to accommodate different substitutions, and sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Wissenschaftliche Forschungsanwendungen
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a chemical compound that has garnered interest in various scientific research fields. Although specific studies directly related to this compound are limited, insights can be drawn from research on related indole derivatives and fluorinated compounds. These studies highlight the potential applications of such compounds in organic synthesis, environmental science, and material science.
Organic Synthesis and Medicinal Chemistry
Indole derivatives, including compounds like this compound, play a crucial role in organic synthesis. They serve as key intermediates in the synthesis of alkaloids, pharmaceuticals, and agrochemicals. The fluorinated indoles, in particular, have shown increased biological activity and stability, making them valuable in drug development. A review on indole synthesis outlines the various strategies for constructing the indole core, emphasizing the importance of fluorinated indoles in medicinal chemistry and organic synthesis (Taber & Tirunahari, 2011).
Environmental Science: Fluorinated Compounds Degradation
The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which share similarities with fluorinated indoles, have been extensively studied. These compounds, due to their persistence, pose a significant environmental challenge. Research on microbial degradation of polyfluoroalkyl chemicals provides insights into the potential environmental fate of fluorinated indoles, highlighting the need for understanding their biodegradability and impact on ecosystems (Liu & Avendaño, 2013).
Material Science: Polymers and Functional Materials
The synthesis and application of fluorinated compounds in material science, particularly in the development of polymers and functional materials, are of great interest. Fluorinated indoles, owing to their unique properties, could contribute to the development of new materials with enhanced performance, such as increased thermal stability and chemical resistance. Studies on the conversion of plant biomass to furan derivatives and the development of new generation polymers underscore the potential of incorporating fluorinated indoles into advanced materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Wirkmechanismus
Target of Action
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma. They interact with the host and maintain intestinal homeostasis, impact liver metabolism, and the immune response.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities of indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2INO2/c1-2-17-11(16)10-8(14)6-3-5(12)4-7(13)9(6)15-10/h3-4,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSHVVLTGACSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721013 |
Source


|
| Record name | Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1334499-90-9 |
Source


|
| Record name | Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)




![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)
![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)




